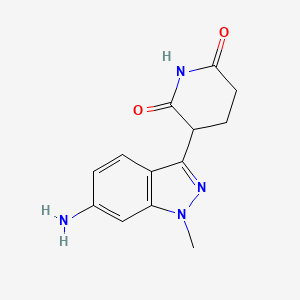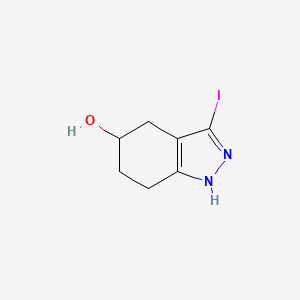
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of an iodine atom in the 3-position and a hydroxyl group in the 5-position of the tetrahydroindazole ring makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters.
Cyclization: These β-keto esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the indazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 5-position can be oxidized to a ketone or reduced to a methylene group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 3-position.
Oxidation: The major product is 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one.
Reduction: The major product is 3-iodo-4,5,6,7-tetrahydro-1H-indazole.
Wissenschaftliche Forschungsanwendungen
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to inhibit certain enzymes and receptors, leading to various therapeutic effects . For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-tetrahydro-1H-indazole: Lacks the iodine and hydroxyl groups, resulting in different chemical and biological properties.
3-iodo-1H-indazole: Lacks the tetrahydro ring, which affects its reactivity and biological activity.
3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole: Contains additional methyl groups, altering its steric and electronic properties.
Uniqueness
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H9IN2O |
|---|---|
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol |
InChI |
InChI=1S/C7H9IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h4,11H,1-3H2,(H,9,10) |
InChI-Schlüssel |
VGTYGSKQIVJZBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1O)C(=NN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


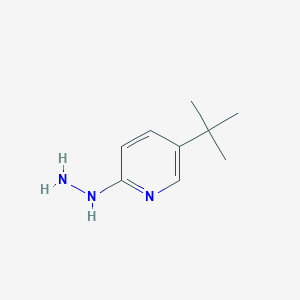
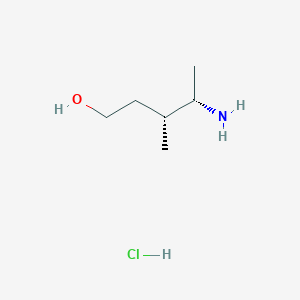
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
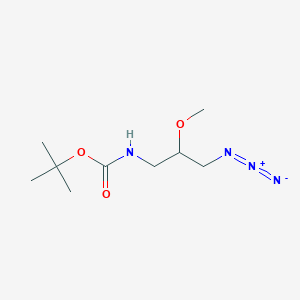
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
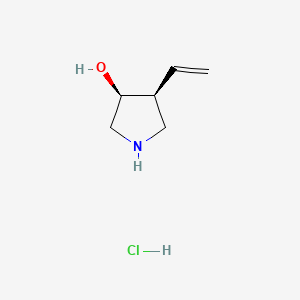
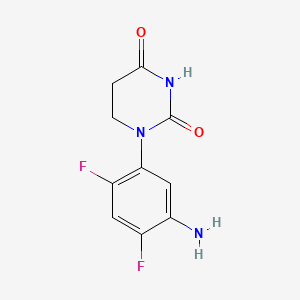
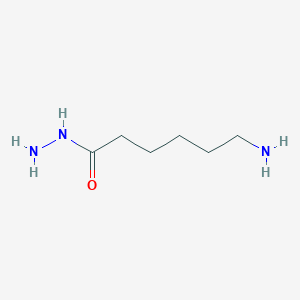
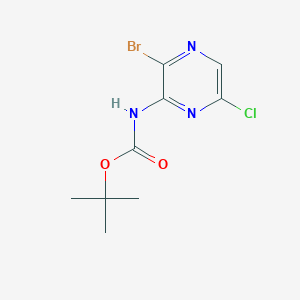
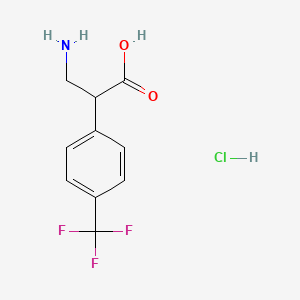
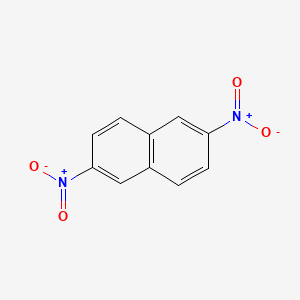
![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
